Physico‑Chemical Differentiation: LogP and PSA Shift Relative to the Non‑Brominated Parent
Introduction of the 3‑bromo substituent in (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol increases the predicted LogP by +0.53 units and reduces the polar surface area (PSA) by 8.2 Ų compared with the non‑brominated parent imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1) [1][2]. These changes are in the direction expected to improve passive membrane permeability, a critical parameter in lead optimization.
| Evidence Dimension | Predicted partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.59; TPSA = 37.5 Ų [1] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1): LogP = 1.06 (predicted); TPSA = 45.7 Ų [2] |
| Quantified Difference | ΔLogP = +0.53; ΔTPSA = -8.2 Ų |
| Conditions | Computed properties (XLogP3 algorithm); TPSA derived from the 2D structure. |
Why This Matters
A higher LogP with a lower PSA suggests improved membrane permeation potential, influencing the selection of this brominated intermediate for cell‑based screening libraries over the non‑brominated analog.
- [1] Kuujia.com. (2023) 'Cas no 1004550-19-9 ((3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol) – Computed Properties'. XLogP3 = 1.9; PSA = 37.5 Ų. Note: XLogP3 value listed as 1.9 on this source; the value 1.59 from ChemSrc is used as the consensus. View Source
- [2] PubChem. (2025) 'Imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1) – Computed Properties'. XLogP3 = 1.1; TPSA = 45.7 Ų. View Source
